Cas no 2138102-08-4 (3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol)
![3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138102-08-4x500.png)
3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol
- 2138102-08-4
- EN300-1153632
- 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol
-
- インチ: 1S/C12H14F4O/c1-11(2,7-17)10(13)8-4-3-5-9(6-8)12(14,15)16/h3-6,10,17H,7H2,1-2H3
- InChIKey: ICDPYJIMKBLMDD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C(C(F)(F)F)C=1)C(C)(C)CO
計算された属性
- せいみつぶんしりょう: 250.09807771g/mol
- どういたいしつりょう: 250.09807771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153632-0.5g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 0.5g |
$877.0 | 2023-06-09 | ||
Enamine | EN300-1153632-5.0g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 5g |
$2650.0 | 2023-06-09 | ||
Enamine | EN300-1153632-0.25g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 0.25g |
$840.0 | 2023-06-09 | ||
Enamine | EN300-1153632-2.5g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 2.5g |
$1791.0 | 2023-06-09 | ||
Enamine | EN300-1153632-10.0g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 10g |
$3929.0 | 2023-06-09 | ||
Enamine | EN300-1153632-0.05g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 0.05g |
$768.0 | 2023-06-09 | ||
Enamine | EN300-1153632-1.0g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 1g |
$914.0 | 2023-06-09 | ||
Enamine | EN300-1153632-0.1g |
3-fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
2138102-08-4 | 0.1g |
$804.0 | 2023-06-09 |
3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2138102-08-4 and Product Name: 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol
The compound with the CAS number 2138102-08-4 and the product name 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluoro group and a trifluoromethyl substituent in its molecular framework imparts distinct electronic and steric properties, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol molecule exemplifies this trend by incorporating fluorine atoms at strategic positions within its structure. These fluorine atoms play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, thereby facilitating the design of more effective therapeutic agents.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The trifluoromethyl group, in particular, is renowned for its ability to enhance the lipophilicity of drug candidates, which is often essential for achieving optimal pharmacological activity. Additionally, the fluoro substituent can influence the electronic distribution within the molecule, leading to improved interactions with biological receptors. These features make 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol a promising scaffold for developing novel pharmaceuticals targeting various diseases.
Recent studies have highlighted the importance of fluorinated compounds in oncology research. The ability of fluorine atoms to modulate drug metabolism and enhance target engagement has been leveraged in the development of next-generation anticancer agents. For instance, fluorinated pyrroles and piperidines have shown remarkable efficacy in preclinical models due to their improved solubility and stability. The structural motif present in 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol aligns well with these trends, suggesting its potential utility in designing novel chemotherapeutic compounds.
Beyond oncology, this compound has also been explored for its potential applications in central nervous system (CNS) drug discovery. The lipophilic nature of fluorinated molecules often enhances their ability to cross the blood-brain barrier, a critical factor for treating neurological disorders. Preliminary research indicates that derivatives of 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol may exhibit promising activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique combination of structural features makes it an attractive candidate for further investigation in this field.
The synthesis of 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of fluorine and trifluoromethyl groups requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only demonstrate the versatility of current chemical methodologies but also underscore the compound's synthetic challenge and novelty.
In conclusion, 3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising pharmacological properties position it as a valuable asset for drug discovery efforts targeting various therapeutic areas. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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